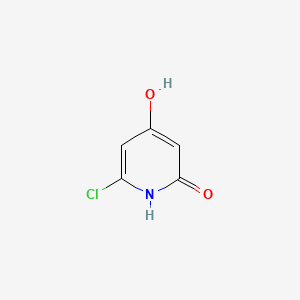

2-Chloro-4,6-dihydroxypyridine

Descripción

Contextualization within Pyridine (B92270) and Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the largest class of organic compounds. ethernet.edu.et Their diverse structures are fundamental to the chemistry of life and have led to their widespread use in medicine and agriculture. ethernet.edu.et Within this class, pyridine, an aromatic six-membered ring with one nitrogen atom, and its derivatives are of paramount importance. vdoc.pub

2-Chloro-4,6-dihydroxypyridine belongs to this family of pyridine derivatives. Its structure is characterized by a central pyridine ring substituted at position 2 with a chlorine atom and at positions 4 and 6 with hydroxyl (-OH) groups. An important characteristic of this and related hydroxypyridines is the existence of tautomers—isomers that readily interconvert. This compound can exist in equilibrium with its pyridone forms, such as 6-chloro-4-hydroxy-2-pyridone. rsc.orggoogle.com This tautomerism is influenced by factors like the solvent and the presence of other substituents, affecting the compound's reactivity and physical properties. publish.csiro.auuky.edu The presence of the electron-withdrawing chlorine atom and the acidic hydroxyl groups on the same pyridine scaffold creates a molecule with distinct reactive sites, rendering it a subject of interest in synthetic chemistry. uky.edu

Significance as a Core Heterocyclic Scaffold in Organic Synthesis

The true significance of this compound in organic chemistry lies in its role as a core scaffold for building more elaborate molecules. The functional groups attached to the pyridine ring serve as "handles" that chemists can modify through various reactions. The chlorine atom at the 2-position is a leaving group that can be replaced by other functional groups through nucleophilic substitution reactions. The hydroxyl groups can be alkylated, acylated, or converted to other functionalities, further expanding the synthetic possibilities. rsc.org

This versatility allows the this compound framework to be incorporated into a wide array of target molecules. While direct applications are a subject of ongoing research, the strategic importance of the chlorodihydroxypyridine scaffold is well-established. For instance, an isomer, 5-chloro-2,4-dihydroxypyridine (CDHP), is a crucial component of the oral anticancer agent S-1. google.com In this combination drug, CDHP enhances the therapeutic effect of the primary agent, 5-fluorouracil, by inhibiting its metabolic degradation. google.com The successful application of this isomer underscores the pharmaceutical potential inherent in the chlorodihydroxypyridine chemical structure.

Historical Overview of Key Synthetic and Reactivity Discoveries

A pivotal discovery in the synthesis of this compound was reported in 1962 by S. J. Davis, J. A. Elvidge, and A. B. Foster. vdoc.pubrsc.org They found that acetonitrile (B52724) condenses directly with malonyl chloride at room temperature to yield the target compound. rsc.orgresearchgate.net This reaction provided a straightforward entry into this class of pyridine derivatives.

The general applicability of this method was demonstrated by its extension to other nitriles. For example, using propionitrile (B127096) instead of acetonitrile yielded the corresponding 3-methyl derivative, 2-chloro-4,6-dihydroxy-3-methylpyridine. rsc.org Further research has shown that other substituted nitriles and variations of malonyl chloride can be used to produce a range of substituted chlorodihydroxypyridines. rsc.orgresearchgate.net For instance, the reaction of chloroacetonitrile (B46850) with malonyl chloride was found to yield 2,3-dichloro-4,6-dihydroxypyridine. rsc.org

Key reactivity studies have focused on the functional groups of the synthesized pyridines. Early work demonstrated that the hydroxyl groups in 2-chloro-4,6-dihydroxy-3-methylpyridine could be replaced by chlorine atoms using vigorous treatment with phosphorus oxychloride. rsc.org This created a trichlorinated pyridine, which could then be further modified, showcasing the compound's utility as an intermediate for accessing other pyridine derivatives. rsc.org

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds This table summarizes key identifiers and properties for the title compound and its close relatives, illustrating the data available for this chemical family.

| Property | Value (Compound) | Reference |

| Molecular Formula | C₅H₄ClNO₂ | uky.edu |

| (for this compound) | ||

| Molecular Weight | 145.54 g/mol | Calculated |

| Common Tautomers | 6-Chloro-4-hydroxy-2(1H)-pyridone, 2-Chloro-4,6-pyridinediol | rsc.orggoogle.com |

| CAS Number | 99-11-6 (for Citrazinic acid/2,6-Dihydroxypyridine-4-carboxylic acid) | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 17368-12-6 (for 2-Chloro-4-hydroxypyridine) | nih.govbldpharm.com |

| CAS Number | 14237-71-9 (for 2-Chloro-4,6-dimethylpyridine-3-carbonitrile) | sigmaaldrich.com |

Note: A specific CAS Registry Number for this compound was not definitively identified in the searched literature. The table includes data for closely related and parent structures for context.

Table 2: Foundational Synthesis of this compound This table outlines the key historical synthesis method.

| Reaction | Reactants | Reagents/Conditions | Product | Reference |

| Pyridine Ring Synthesis | Acetonitrile, Malonyl chloride | Room Temperature | This compound | rsc.orgresearchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-1-3(8)2-5(9)7-4/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYIGSXKIYSVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715633 | |

| Record name | 6-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-22-0 | |

| Record name | NSC114047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4,6 Dihydroxypyridine and Analogues

Direct Cyclization Approaches to the Pyridine (B92270) Ring System

The de novo synthesis of the pyridine ring offers a powerful approach to introduce desired substitution patterns directly. Various cyclization strategies, including condensation reactions, cycloadditions, and multi-component reactions, have been developed for this purpose.

Condensation Reactions with Malonyl Chloride and Related Reagents

A notable and direct method for the synthesis of 2-Chloro-4,6-dihydroxypyridine involves the condensation of nitriles with malonyl chloride. rsc.org This reaction proceeds by the interaction of a nitrile possessing an α-methylene group with malonyl chloride at room temperature. For instance, the reaction of acetonitrile (B52724) with malonyl chloride slowly evolves hydrogen chloride to afford this compound. rsc.org

This synthetic approach is not limited to acetonitrile. Monosubstituted acetonitriles can also be employed to produce 3-substituted this compound derivatives. rsc.org The general applicability of this reaction is demonstrated by the successful condensation of various nitriles with malonyl chloride, as detailed in the table below.

| Nitrile | Product |

| Acetonitrile | This compound |

| Propionitrile (B127096) | 2-Chloro-4,6-dihydroxy-3-methylpyridine |

| γ-Chlorobutyronitrile | 2-Chloro-3-(2-chloroethyl)-4,6-dihydroxypyridine |

| Valeronitrile | 2-Chloro-4,6-dihydroxy-3-propylpyridine |

| Ethyl cyanoacetate | 2-Chloro-3-ethoxycarbonyl-4,6-dihydroxypyridine |

| Benzyl cyanide | 3-Benzyl-2-chloro-4,6-dihydroxypyridine |

Table 1: Synthesis of 3-Substituted 2-Chloro-4,6-dihydroxypyridines via Condensation with Malonyl Chloride. rsc.org

The mechanism of this pyridine synthesis is a subject of interest, and it has been shown that the orientation of the substituents can be definitively established through subsequent chemical transformations. rsc.org For example, the 2-chloro-4,6-dihydroxy-3-methylpyridine obtained from propionitrile was converted to its 2,4,6-trichloro derivative and then reduced to 3-picoline, confirming the substitution pattern. rsc.org

Cycloaddition Reactions in Pyridine Synthesis

Cycloaddition reactions represent a powerful tool for the construction of the pyridine ring system, often providing access to complex substitution patterns with high regioselectivity. nih.govbaranlab.org One of the prominent cycloaddition strategies is the inverse-electron-demand Diels-Alder reaction. wikipedia.org In this approach, an electron-rich dienophile, such as an enamine, reacts with an electron-deficient azadiene, like a 1,2,4-triazine, to form the pyridine nucleus after the extrusion of a small molecule, typically nitrogen. wikipedia.org

Another significant cycloaddition methodology involves the transition metal-catalyzed [2+2+2] cycloaddition of nitriles with two molecules of an alkyne. nih.gov This method allows for the de novo construction of the pyridine ring and offers control over the substitution pattern. nih.gov While these methods are general for pyridine synthesis, their specific application to produce this compound would require appropriately substituted starting materials.

Formal [3+3] cycloaddition reactions have also been described for the synthesis of substituted pyridines. acs.org These reactions involve the condensation of enamines with unsaturated aldehydes or ketones, providing a practical route to various pyridine scaffolds. acs.org The synthesis of pyridines can also be achieved through a ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes, which is noted for its mild conditions and excellent regioselectivity. organic-chemistry.org

Multi-component Reactions for Pyridine Core Formation

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. bohrium.comtaylorfrancis.com MCRs are particularly valuable for the synthesis of diverse libraries of compounds and are considered a green chemistry approach due to their high atom economy. bohrium.com

The Hantzsch pyridine synthesis is a classic example of a multi-component reaction, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. acsgcipr.orgorganic-chemistry.org Variations of the Hantzsch synthesis have been developed to allow for the preparation of asymmetric pyridines. baranlab.org

More contemporary MCRs for pyridine synthesis often involve domino reactions that combine several transformations in one pot. organic-chemistry.org For instance, a one-pot synthesis of substituted pyridines can be achieved through a domino cyclization-oxidative aromatization approach utilizing a bifunctional catalyst. organic-chemistry.org Another example is a three-component synthesis based on the Diels-Alder reactions of 2-azadienes formed in situ via a catalytic intermolecular aza-Wittig reaction. nih.gov These MCRs provide rapid access to a wide range of substituted pyridines. nih.govnih.gov

Halogenation of Hydroxypyridine Precursors

An alternative and widely used strategy for the synthesis of this compound and its analogues is the direct halogenation of a suitable hydroxypyridine or a related heterocyclic precursor. This approach is often practical when the corresponding hydroxylated scaffold is readily available.

Chlorination of 4,6-Dihydroxypyrimidine (B14393) Derivatives

Due to the structural similarity between pyrimidines and pyridines, the chlorination of dihydroxypyrimidines can serve as a relevant model or a direct pathway to chlorinated pyridine analogues. The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine (B16783) is a well-established transformation. googleapis.comgoogle.com Common chlorinating agents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). google.comgoogle.com

The reaction of 4,6-dihydroxypyrimidine with excess phosphorus oxychloride, often in the presence of a base such as a tertiary amine, is a standard procedure. nih.gov The base serves to neutralize the hydrogen chloride generated during the reaction. A process for preparing 4,6-dichloropyrimidines involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride where phosphorus trichloride (B1173362) and chlorine are added, maintaining an excess of phosphorus trichloride relative to chlorine. google.com

Similarly, thionyl chloride can be used as both the chlorinating agent and the solvent, with a catalyst like N,N-dimethylaniline, to produce 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine. google.com

Optimization of Chlorinating Agents and Reaction Conditions

The efficiency of the chlorination of hydroxypyridines and related heterocycles is highly dependent on the choice of the chlorinating agent and the reaction conditions. Phosphorus oxychloride is a very common and effective reagent for this transformation. nih.govmdpi.com

Recent advancements have focused on developing more efficient and environmentally friendly chlorination protocols. For instance, a solvent-free chlorination method using equimolar amounts of POCl₃ has been developed for various hydroxy-N-heterocycles, including hydroxypyridines. mdpi.com This procedure involves heating the substrate with one equivalent of POCl₃ and a base like pyridine in a sealed reactor at high temperatures. mdpi.com This method has been shown to be suitable for large-scale preparations and often provides yields comparable or better than traditional methods that use a large excess of POCl₃. nih.govmdpi.com

The choice of base can also influence the outcome of the reaction. While tertiary amines like pyridine or triethylamine (B128534) are commonly used, it has been noted that for 2-hydroxypyridines, the starting material itself can act as the base, eliminating the need for an additional basic additive. mdpi.com The optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is crucial for achieving high yields and purity of the desired chlorinated product.

| Substrate | Chlorinating Agent | Base | Conditions | Product | Yield (%) |

| 4,6-Dihydroxypyrimidine | POCl₃ | Pyridine | Reflux | 4,6-Dichloropyrimidine | - |

| 4,6-Dihydroxypyrimidine | SOCl₂ | N,N-Dimethylaniline | - | 4,6-Dichloropyrimidine | 92.8-95.6 |

| 2-Hydroxypyridine | POCl₃ (equimolar) | - | 140 °C, 2h, sealed reactor | 2-Chloropyridine (B119429) | - |

| 6-Amino-2,4-dihydroxypyrimidine | POCl₃ | Pyridine | - | 2,4-Dichloro-6-aminopyrimidine | 85 |

Table 2: Examples of Chlorination Reactions of Hydroxypyrimidines and Hydroxypyridines. google.comnih.govmdpi.com

Derivatization from Substituted Pyrimidines and Related Heterocycles

The transformation of pyrimidine (B1678525) derivatives into pyridines represents a sophisticated approach to pyridine synthesis. This pathway involves rearranging the pyrimidine ring or using it as a scaffold to build the pyridine structure. These methods often rely on the inherent reactivity of substituted pyrimidines, particularly those bearing leaving groups like halogens, which can be manipulated through various organic reactions.

Chloropyrimidines are versatile intermediates in the synthesis of heterocyclic compounds. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. rsc.orgquimicaorganica.org This reactivity is foundational for building complex pyrimidine precursors that can potentially be transformed into pyridine analogues.

The reactivity of halogens on a pyrimidine ring towards nucleophiles is influenced by their position and the electronic nature of other substituents. For instance, in 2,4-dichloropyrimidines, amination under palladium catalysis can be highly regioselective, favoring substitution at the C-4 position over the C-2 position. thieme-connect.com This controlled functionalization is crucial for directing subsequent synthetic steps. The reaction of chloropyrimidines with various nucleophiles, such as amines, alkoxides, and thiolates, provides a powerful tool for creating a library of substituted pyrimidine intermediates. nih.gov While direct, one-step conversion of a pyrimidine to a pyridine via nucleophilic substitution is not a standard reaction, the functionalized pyrimidines created through these reactions are key starting materials for more complex, multi-step ring transformation pathways.

Table 1: Examples of Nucleophilic Substitution on Chloropyrimidine Scaffolds

| Chloropyrimidine Intermediate | Nucleophile | Reaction Condition | Product Type |

|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Primary/Secondary Amine | Pd Catalyst (e.g., Buchwald-Hartwig) | Aminopyrimidine |

| 4,6-Dichloropyrimidine | Sodium Methoxide | Heat | Methoxypyrimidine |

| 2-Chloropyrimidine | Sodium Thiophenoxide | Microwave Irradiation | Phenylthiopyrimidine sci-hub.se |

| 5-Chloropyrimidine | Hetarylacetonitriles | Base | 5-(Hetarylacetyl)pyrimidine researchgate.net |

Oxidative processes are frequently employed in the synthesis of pyridines, often as a final step to aromatize a saturated or partially saturated heterocyclic ring. jcbsc.org One of the most common strategies is the oxidative aromatization of 1,4-dihydropyridines (1,4-DHPs). jcbsc.orgresearchgate.net This approach is central to classic pyridine syntheses like the Hantzsch reaction, where the initial condensation yields a dihydropyridine that must be oxidized to the corresponding pyridine. acsgcipr.org

A variety of oxidizing agents can be employed for this transformation, ranging from nitric acid to calcium hypochlorite (B82951) (bleaching powder). researchgate.net The choice of oxidant depends on the substrate's sensitivity and the desired reaction conditions. More recent developments have focused on milder and more selective oxidative methods. chemrxiv.org For example, oxidative amination processes have been developed that allow for the direct conversion of cyclopentenones into pyridones, introducing a nitrogen atom and achieving aromatization in a one-pot reaction. chemrxiv.org Furthermore, oxidative dearomatization of pyridines can be used to generate functionalized piperidines, which can then serve as precursors in other synthetic routes. nih.gov

Table 2: Common Oxidizing Agents for Dihydropyridine Aromatization

| Oxidizing Agent | Typical Conditions | Reference Example |

|---|---|---|

| Nitric Acid (HNO₃) | Mild heat | Oxidation of various 1,4-DHPs researchgate.net |

| Calcium Hypochlorite (Ca(OCl)₂) | Room temperature | Synthesis of substituted pyridines researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Heat | Used as both solvent and catalyst researchgate.net |

| Molecular Oxygen (O₂) | Catalyst (e.g., I₂) | Green oxidative dimerization mdpi.com |

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted pyrimidines, which serve as key precursors for pyridine analogues. mdpi.com These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. acs.org

Common palladium-catalyzed reactions used in pyrimidine synthesis include:

Suzuki Coupling: This reaction couples an organoboron compound with a halide or triflate. It has been used to prepare 6-aryl-2,4-dichloropyrimidines, which are precursors for further functionalization. thieme-connect.com

Buchwald-Hartwig Amination: This method forms a carbon-nitrogen bond between an aryl halide and an amine. It is highly effective for the regioselective amination of dichloropyrimidines. thieme-connect.comrsc.org

Hiyama Coupling: This reaction involves the coupling of an organosilane with an organic halide. It has been successfully applied to pyrimidin-2-yl tosylates to afford C2-aryl and alkenyl pyrimidine derivatives. semanticscholar.org

These coupling strategies provide robust and versatile methods for elaborating the pyrimidine core, creating a diverse range of substituted intermediates essential for subsequent transformations into pyridine-based structures. mdpi.com

Table 3: Overview of Palladium-Catalyzed Reactions in Pyrimidine Synthesis

| Reaction Name | Electrophile | Nucleophile | Bond Formed | Catalyst System (Example) |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Halide | Organoboron Reagent | C-C | Pd(PPh₃)₄ / Base |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide | Amine | C-N | Pd₂(dba)₃ / Ligand / Base thieme-connect.com |

| Hiyama Coupling | Aryl/Heteroaryl Tosylate | Organosilane | C-C | PdCl₂ / PCy₃ / TBAF / CuCl semanticscholar.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of this compound and its analogues, several green strategies can be implemented to improve environmental performance.

Key green approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol (B145695) can significantly reduce the environmental impact of a synthesis. rsc.org

Alternative Energy Sources: Microwave irradiation has been shown to dramatically reduce reaction times for nucleophilic substitution reactions on halopyridines, leading to significant energy savings and often cleaner reactions with higher yields. sci-hub.se

Catalysis: Employing non-toxic and abundant metal catalysts, such as iron, in place of precious metals like palladium, is a major goal of green chemistry. rsc.org Iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with heating, can eliminate solvent waste entirely. researchgate.net This approach has been successfully used for the multi-component synthesis of 2-hydroxypyridines. researchgate.net

By integrating these principles, the synthesis of functionalized pyridines can be made more sustainable, efficient, and economically viable.

Table 4: Comparison of Conventional vs. Green Synthetic Approaches

| Synthetic Step | Conventional Method | Green Alternative | Green Advantage |

|---|---|---|---|

| Nucleophilic Substitution | Reflux in high-boiling organic solvent (e.g., NMP) | Microwave irradiation in a polar solvent (e.g., DMSO) sci-hub.se | Reduced reaction time, energy savings |

| Cross-Coupling | Palladium catalyst | Iron catalyst rsc.org | Use of an abundant, low-toxicity metal |

| Condensation Reaction | Use of organic solvents | Solvent-free conditions with heating researchgate.net | Elimination of solvent waste, high atom economy |

| Oxidation | Stoichiometric heavy metal oxidants | Catalytic oxidation with O₂ or H₂O₂ mdpi.com | Benign by-products (e.g., water) |

Chemical Reactivity and Transformation Pathways of 2 Chloro 4,6 Dihydroxypyridine

Substitution Reactions at the Pyyridine Ring

The pyridine (B92270) ring's electron-deficient nature, caused by the electronegative nitrogen atom, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. firsthope.co.inuoanbar.edu.iq In 2-Chloro-4,6-dihydroxypyridine, the chloro group at the C2 position is activated for such reactions.

The general mechanism for SNAr is a two-step addition-elimination process. firsthope.co.in First, a nucleophile attacks the carbon atom bearing the leaving group (the chloro atom), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. firsthope.co.in The electron-withdrawing nitrogen atom in the ring helps to stabilize this intermediate, facilitating its formation. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the substitution product.

This compound is expected to react with various oxygen nucleophiles, such as alkoxides and phenoxides, to yield the corresponding ether derivatives. In these reactions, the nucleophilic oxygen atom displaces the chloride at the C2 position. The reaction is typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the more potent alkoxide or phenoxide nucleophile. While specific studies on this compound are not extensively detailed, the reactivity pattern is well-established for other chloropyridines. For instance, 2-chloropyridines react with sodium ethoxide to form 2-ethoxypyridines. researchgate.net

Table 1: Representative SNAr Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Expected Product Type |

| Alkoxide (RO⁻) | ROH, Base (e.g., NaH, KOH) | 2-Alkoxy-4,6-dihydroxypyridine |

| Phenoxide (ArO⁻) | ArOH, Base (e.g., K₂CO₃) | 2-Aryloxy-4,6-dihydroxypyridine |

| Hydroxide (B78521) (OH⁻) | NaOH or KOH, H₂O | 2,4,6-Trihydroxypyridine |

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, readily participate in SNAr reactions with activated chloropyridines. researchgate.net The reaction of this compound with amines would lead to the formation of 2-amino-4,6-dihydroxypyridine derivatives. These reactions are synthetically valuable for introducing nitrogen-containing functional groups onto the pyridine scaffold. The reaction conditions can vary, but often involve heating the reactants, sometimes in the presence of a base to neutralize the HCl formed, or using a polar solvent to facilitate the reaction. bath.ac.ukacsgcipr.org Lewis acids have also been shown to catalyze the SNAr of chloropyridines with amines. researchgate.net

Table 2: Representative SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Expected Product Type |

| Ammonia (NH₃) | Aqueous or alcoholic NH₃ | 2-Amino-4,6-dihydroxypyridine |

| Primary Amine (RNH₂) | RNH₂, Heat | 2-(Alkyl/Arylamino)-4,6-dihydroxypyridine |

| Secondary Amine (R₂NH) | R₂NH, Heat | 2-(Dialkyl/Diaryl-amino)-4,6-dihydroxypyridine |

Carbon-based nucleophiles can also displace the chloro group in this compound, although these reactions might require more specific conditions compared to oxygen or nitrogen nucleophiles. Suitable carbon nucleophiles include carbanions generated from activated methylene (B1212753) compounds (e.g., malonates, cyanoacetates) and organometallic reagents. nih.gov These reactions are significant as they allow for the formation of new carbon-carbon bonds at the pyridine ring, enabling the synthesis of more complex molecular structures. For example, organolithium reagents have been used in SNAr-type reactions with porphyrin systems, demonstrating the feasibility of using strong carbon nucleophiles. nih.gov

Table 3: Representative SNAr Reactions with Carbon Nucleophiles

| Nucleophile | Reagent/Conditions | Expected Product Type |

| Cyanide (CN⁻) | NaCN or KCN, Polar aprotic solvent | 2-Cyano-4,6-dihydroxypyridine |

| Enolates | Diethyl malonate, Base (e.g., NaOEt) | Diethyl (4,6-dihydroxy-pyridin-2-yl)malonate |

| Organolithium (R-Li) | R-Li, Anhydrous ether | 2-Alkyl/Aryl-4,6-dihydroxypyridine |

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) on a pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, much like a nitro group on a benzene (B151609) ring. uoanbar.edu.iqquimicaorganica.org Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen can be protonated, which further increases the deactivation of the ring. uoanbar.edu.iq

However, the presence of strongly activating substituents, such as the two hydroxyl groups in this compound, can counteract the deactivating effect of the ring nitrogen. These hydroxyl groups are powerful ortho- and para-directing activators, significantly increasing the electron density of the ring and facilitating electrophilic attack. The most likely position for electrophilic attack is the C5 position, which is ortho to the C4-hydroxyl group and para to the C6-hydroxyl group (in its pyridone tautomer), and is also the position of highest electron density in similar dihydroxypyridine systems. uoanbar.edu.iqsci-hub.se

Nitration is a classic electrophilic aromatic substitution reaction. For this compound, this reaction is anticipated to occur at the C5 position, yielding 2-Chloro-5-nitro-4,6-dihydroxypyridine. This regioselectivity is dictated by the powerful activating and directing effects of the two hydroxyl groups. Studies on analogous compounds, such as 2,4-dihydroxypyridine, show that nitration occurs readily at the position between the hydroxyl groups (C3 in that case). sci-hub.se Similarly, the nitration of 4,6-dihydroxypyrimidine (B14393) derivatives is known to produce 5,5-dinitro products, highlighting the high reactivity of the C5 position. diva-portal.org The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive electrophile, the nitronium ion (NO₂⁺).

Table 4: Electrophilic Nitration of this compound

| Reactant | Reagents | Expected Major Product |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | 2-Chloro-5-nitro-4,6-dihydroxypyridine |

Electrophilic Aromatic Substitution

Halogenation at Unsubstituted Positions (e.g., C3)

The pyridine ring of this compound, activated by two electron-donating hydroxyl groups, is susceptible to electrophilic substitution reactions, including halogenation at its unsubstituted carbon positions. Research on a closely related derivative, 2-chloro-3-ethoxycarbonyl-4,6-dihydropyridine, demonstrates this reactivity. When this compound is treated with bromine in a dioxan solvent, electrophilic substitution occurs, leading to the introduction of a bromine atom onto the pyridine ring. Specifically, the reaction yields 5-bromo-2-chloro-3-ethoxycarbonyl-4,6-dihydroxypyridine. wikipedia.org This transformation highlights that the C5 position is sufficiently activated for halogenation to proceed under relatively mild conditions.

Interactive Data Table: Halogenation of a this compound Derivative

| Substrate | Reagent(s) | Product | Position of Halogenation | Source |

| 2-chloro-3-ethoxycarbonyl-4,6-dihydroxypyridine | Bromine in dioxan | 5-bromo-2-chloro-3-ethoxycarbonyl-4,6-dihydroxypyridine | C5 | wikipedia.org |

Vilsmeier Formylation and Related Electrophilic Attacks

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netgoogle.com The reaction employs a Vilsmeier reagent, typically a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.netnih.gov This reagent acts as a mild electrophile. wum.edu.pk

Given that the hydroxyl groups on the this compound ring are strongly activating, the molecule is expected to be a suitable substrate for electrophilic substitution reactions such as the Vilsmeier-Haack formylation. nih.gov While direct literature on the Vilsmeier formylation of this compound is not specified, the reaction is known to proceed effectively on various pyridines and other activated heterocyclic systems. wum.edu.pk The reaction involves the electrophilic attack of the Vilsmeier reagent on the activated ring, followed by hydrolysis of the resulting iminium species to yield the corresponding aldehyde. researchgate.net The formyl group (-CHO) is introduced onto the ring, typically at a position activated by the existing substituents.

Interactive Data Table: General Vilsmeier-Haack Reaction

| Reactant Type | Reagents | Intermediate Electrophile | Product Type | Source(s) |

| Electron-Rich Heteroaromatic Ring | DMF, POCl₃, then H₂O | Vilsmeier Reagent | Heteroaromatic Aldehyde | researchgate.net, google.com |

Redox Chemistry

Dehalogenation Processes

The chlorine atom at the C2 position of this compound and its derivatives can be removed through dehalogenation reactions. This transformation is significant for synthesizing the corresponding de-chlorinated pyridinol structures.

A classical method for this process involves reductive dehalogenation using a metal and acid. For instance, the dehalogenation of 2-Chloro-3-ethoxycarbonyl-4,6-dihydroxypyridine has been successfully achieved by heating the compound under reflux with zinc dust and 2N-sulphuric acid. wikipedia.org This reaction proceeds for approximately 20 minutes to yield 3-ethoxycarbonyl-4,6-dihydroxypyridine in good yield. wikipedia.org

More contemporary methods offer milder conditions for the dehalogenation of chloroarenes and chloropyridines. A notable example is the use of polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in the presence of a palladium catalyst, such as palladium(II) acetate, and an activator like aqueous potassium fluoride (B91410) (KF). firsthope.co.in This system is effective for the rapid hydrodehalogenation of a wide range of aryl chlorides, including substituted pyridines, at room temperature. firsthope.co.in It demonstrates high functional group tolerance, leaving esters, amides, and nitriles intact. firsthope.co.in

Interactive Data Table: Comparison of Dehalogenation Methods

| Method | Reagents | Conditions | Substrate Example | Product Example | Source |

| Classical Reduction | Zinc dust, 2N-Sulphuric acid | Reflux, 20 min | 2-Chloro-3-ethoxycarbonyl-4,6-dihydroxypyridine | 3-ethoxycarbonyl-4,6-dihydroxypyridine | wikipedia.org |

| Catalytic Hydrosilylation | Polymethylhydrosiloxane (PMHS), Pd(OAc)₂, KF | Room Temperature | General Chloroarenes / Chloropyridines | General Arenes / Pyridines | firsthope.co.in |

Oxidation of Hydroxyl Functions

The oxidation chemistry of this compound is complex, primarily due to the tautomeric equilibrium between the dihydroxy-pyridine form and the more stable pyridone forms (e.g., 6-chloro-4-hydroxy-1H-pyridin-2-one). The reactivity is therefore characteristic of the predominant tautomer.

Instead of a simple oxidation of the hydroxyl groups to a diketone, the reaction often involves the pyridine ring itself. For example, enzymatic oxidation of the parent compound 2,6-dihydroxypyridine (B1200036) by monooxygenase results in the formation of 2,3,6-trihydroxypyridine, indicating that C-H hydroxylation of the ring is a favored pathway. wikipedia.org

Electrochemical studies on related 2-pyridone derivatives have shown that the presence of a hydroxyl group at the C6 position is critical for electrochemical activity. mdpi.com These 6-hydroxy-2-pyridone structures undergo irreversible electrooxidation on a glassy carbon electrode. mdpi.com This suggests that the redox process involves the hydroxypyridone scaffold and leads to products that cannot be easily reduced back to the starting material.

Transformations Involving Pyridine Ring Functional Groups

Ester Hydrolysis and Carboxylic Acid Formation

Functional groups attached to the this compound ring can undergo various transformations. A key example is the hydrolysis of ester derivatives to form the corresponding carboxylic acids. All carboxylic acid derivatives can undergo hydrolysis to yield the parent carboxylic acid. wikipedia.org For esters, this reaction typically requires catalysis by an acid or a base, often with the application of heat. wikipedia.org

A specific example is found in the chemistry of 3-ethoxycarbonyl-4,6-dihydroxypyridine, the dehalogenated analogue of a this compound derivative. The hydrolysis of this ester is accomplished by heating with 2N-sodium hydroxide for a short period. wikipedia.org Subsequent acidification of the reaction mixture yields the corresponding 4,6-dihydroxy-pyridine-3-carboxylic acid. wikipedia.org This reaction demonstrates a standard transformation for converting ester-substituted pyridinols into their carboxylic acid counterparts.

Interactive Data Table: Ester Hydrolysis of a Dihydroxypyridine Derivative

| Substrate | Reagents | Conditions | Product | Source |

| 3-ethoxycarbonyl-4,6-dihydroxypyridine | 1. 2N-Sodium hydroxide 2. Acid | Heating | 4,6-dihydroxy-pyridine-3-carboxylic acid | wikipedia.org |

Derivatization of Hydroxyl Groups (e.g., Etherification, Esterification)

The presence of two hydroxyl groups on the pyridine ring at positions 4 and 6 opens up avenues for various derivatization reactions, most notably etherification and esterification. These transformations are crucial for modifying the compound's solubility, stability, and biological activity, as well as for introducing functional handles for further synthetic manipulations.

Etherification:

The hydroxyl groups of this compound can be converted to ethers through reactions with alkylating agents. The Williamson ether synthesis is a common method employed for this purpose, involving the deprotonation of the hydroxyl groups with a suitable base to form the more nucleophilic alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

The general reaction scheme is as follows:

Step 1: Deprotonation. Treatment of this compound with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN) generates the corresponding di-alkoxide intermediate.

Step 2: Nucleophilic Substitution. The di-alkoxide then reacts with an alkylating agent (R-X, where R is an alkyl group and X is a leaving group like Br, I, or OTs) to yield the corresponding di-ether derivative.

The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to control the degree of etherification and favor the formation of mono- or di-ethers.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl halide (e.g., CH3I) | 2-Chloro-4,6-dialkoxypyridine | Etherification |

| This compound | Benzyl bromide | 2-Chloro-4,6-bis(benzyloxy)pyridine | Etherification |

Esterification:

Similarly, the hydroxyl groups can be acylated to form esters. This is typically achieved by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.

Common esterification procedures include:

Reaction with Acid Chlorides: In the presence of a tertiary amine base like triethylamine (B128534) (Et3N) or pyridine, this compound reacts with acid chlorides (R-COCl) to form the corresponding di-esters.

Reaction with Acid Anhydrides: Acylation can also be performed using acid anhydrides ((R-CO)2O), which may require a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) for enhanced reactivity.

The reactivity of the hydroxyl groups towards acylation allows for the introduction of a wide range of ester functionalities, thereby modifying the steric and electronic properties of the parent molecule.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | 2-Chloro-4,6-diacetoxypyridine | Esterification |

| This compound | Benzoyl chloride | 2-Chloro-4,6-dibenzoyloxypyridine | Esterification |

Reactions Leading to Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it a valuable building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The pyridine and potential pyrimidine (B1678525) rings can serve as scaffolds for the construction of more complex polycyclic structures.

Cyclization Reactions to Form Bicyclic Pyrimidine-Pyridine Hybrids

While direct cyclization of this compound to form bicyclic pyrimidine-pyridine hybrids is not a commonly reported pathway, its derivatives can be strategically employed in cyclocondensation reactions to construct such fused systems. The general approach involves the introduction of appropriate functional groups that can undergo intramolecular or intermolecular cyclization to form a second heterocyclic ring fused to the initial pyridine core.

A plausible synthetic route could involve the following conceptual steps:

Functionalization of the Pyridine Ring: The hydroxyl groups of this compound can be transformed into better leaving groups, such as tosylates or triflates, or converted to amino groups. Additionally, the chlorine atom can be displaced by a nucleophile to introduce a side chain.

Introduction of a Pyrimidine Precursor: A fragment containing the necessary atoms to form the pyrimidine ring is then introduced. This could be achieved by reacting a derivatized this compound with a molecule containing a urea, thiourea, or guanidine (B92328) moiety.

Cyclization: The final step involves an intramolecular cyclization reaction to form the fused pyrimidine ring. This cyclization can be promoted by heat or by the use of a catalyst, leading to the formation of a pyrido[2,3-d]pyrimidine, pyrido[4,3-d]pyrimidine, or another isomeric system, depending on the positions of the reacting functional groups.

For instance, a hypothetical transformation could involve the conversion of the hydroxyl groups to amino groups, followed by reaction with a β-ketoester. The resulting intermediate could then undergo an intramolecular cyclocondensation to yield a bicyclic pyrimidine-pyridine hybrid. The specific isomer formed would be dictated by the regiochemistry of the initial amination and the subsequent cyclization. The development of synthetic routes to such fused systems is an active area of research, driven by the potential pharmacological applications of these compounds. niscpr.res.innih.govnih.gov

Derivatization and Functionalization Strategies

Synthesis of Substituted 2-Chloro-4,6-dihydroxypyridine Derivatives

The substitution pattern of the this compound ring can be precisely modified to introduce a variety of functional groups, significantly altering its chemical character. The inherent reactivity of the ring, particularly at the C-3 and C-5 positions, which are activated by the adjacent hydroxyl groups, allows for targeted electrophilic substitutions.

The C-3 position of the this compound ring is particularly susceptible to electrophilic attack due to the activating effects of the flanking hydroxyl (or tautomeric oxo) groups. This reactivity is exploited to introduce a range of substituents.

Alkyl Substitutions: The introduction of alkyl groups at the C-3 position can be achieved through reactions such as the Mannich reaction. This three-component condensation involves an active hydrogen compound (the dihydroxypyridine), an aldehyde (like formaldehyde), and a primary or secondary amine, yielding a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.orgchemistrysteps.com For the closely related 4-hydroxy-2-pyridones, Mannich reactions have been successfully employed to synthesize novel derivatives, suggesting a viable route for the aminoalkylation of this compound. researchgate.netresearchgate.net

Aryl Substitutions: Direct arylation of the C-3 position is a powerful method for creating C-C bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for this transformation. For instance, N-substituted-4-hydroxy-2-pyridones have been successfully arylated at the C-3 position using aryl boronic acids in the presence of a palladium catalyst. rsc.orgrsc.org This methodology offers a protocol for the synthesis of 3-arylated this compound derivatives. Iron-catalyzed direct arylation has also been reported for N-alkyl-2-pyridones, providing another route for C-3 functionalization. researchgate.net

Carboxy Substitutions: Formylation, the introduction of a formyl group (-CHO), is a key step toward carboxylation and can be accomplished using the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comiaamonline.orgnrochemistry.com The resulting aldehyde can then be oxidized to the corresponding carboxylic acid, providing a pathway to 3-carboxy-2-chloro-4,6-dihydroxypyridine.

| Substitution Type | Reaction Name | Key Reagents | Position of Substitution | Product Type |

|---|---|---|---|---|

| Alkyl | Mannich Reaction | Aldehyde (e.g., Formaldehyde), Amine | C-3 | β-Aminoalkyl derivative |

| Aryl | Suzuki-Miyaura Coupling | Aryl Boronic Acid, Palladium Catalyst | C-3 | C-3 Arylated derivative |

| Carboxy (via formylation) | Vilsmeier-Haack Reaction | POCl₃, DMF | C-3 | 3-Formyl derivative (intermediate) |

Beyond the C-3 position, this compound can be functionalized at its hydroxyl groups. O-alkylation is a common transformation that converts the hydroxyl groups into ethers, which can alter the compound's solubility and electronic properties. nih.govrsc.org This reaction is typically carried out using an alkyl halide in the presence of a base. The regioselectivity of alkylation (O- vs. N-alkylation) is a critical consideration in pyridone systems and can be influenced by the choice of reagents and reaction conditions. rsc.org Furthermore, the hydroxyl groups can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃), transforming the dihydroxypyridine into a dichloropyridine derivative. This transformation is a key step in creating more reactive intermediates for subsequent nucleophilic substitution reactions. nih.gov

Formation of Coordination Ligands and Schiff Bases

While the primary focus is on this compound, the provided outline directs this section to Schiff bases derived from aminodihydroxypyrimidines. Pyrimidines are a different class of six-membered nitrogen-containing heterocycles. The synthesis of these ligands and their subsequent use in forming metal complexes is a significant area of coordination chemistry.

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. chemrj.org In this context, an aminodihydroxypyrimidine, such as 2-amino-4,6-dihydroxypyrimidine (B16511), serves as the amine component. This starting material can be synthesized by the cyclization reaction of guanidine (B92328) with a malonic acid diester, such as dimethyl malonate or diethyl malonate, in the presence of a strong base like sodium methoxide. chemicalbook.comchemicalbook.comgoogle.comproquest.com

The synthesis of the Schiff base ligand proceeds by reacting the aminodihydroxypyrimidine with a suitable aldehyde (e.g., benzaldehyde (B42025), 2-hydroxy-1-naphthaldehyde) in an alcoholic solvent, often with a catalytic amount of acid. ijfans.orgresearchgate.netniscpr.res.inresearchgate.netimpactfactor.org The resulting Schiff base ligand incorporates the pyrimidine (B1678525) ring and possesses nitrogen and potentially oxygen donor atoms, making it an excellent candidate for coordinating with metal ions.

| Amine Component | Carbonyl Component | Reaction Conditions | Product |

|---|---|---|---|

| 2-Amino-4,6-dihydroxypyrimidine | Benzaldehyde | Reflux in ethanol (B145695) | Schiff base ligand ijfans.org |

| 2-Amino-4-hydroxy-6-methylpyrimidine | 2-Hydroxy-1-naphthaldehyde | Reflux | Schiff base ligand researchgate.net |

| 2-Aminopyrimidine | Substituted Benzaldehydes | Methanol/Ethanol, Glacial Acetic Acid | N-benzylidine-2-aminopyrimidine derivatives niscpr.res.in |

| 2-Amino-4-hydroxy-6-methylpyrimidine | 3-Amino acetophenone | Ethanol, Glacial Acetic Acid, Reflux | Schiff base derivative researchgate.net |

Schiff bases derived from aminopyrimidines are versatile ligands in coordination chemistry due to their ability to form stable complexes with a variety of transition metal ions. ijarsct.co.inmdpi.com The imine nitrogen and other heteroatoms (such as phenolic oxygen or other ring nitrogens) act as coordination sites. mdpi.comekb.eg The design of these ligands allows for the tuning of the electronic and steric properties of the resulting metal complexes.

These ligands can act as bidentate, tridentate, or tetradentate chelating agents, depending on their structure. For example, a Schiff base formed from 2-amino-4,6-dihydroxypyrimidine and benzaldehyde can coordinate to a metal ion like Co(II). ijfans.org The resulting complexes often exhibit specific geometries, such as octahedral or tetrahedral, which are determined by the metal ion and the ligand. mdpi.comekb.eg The characterization of these complexes is typically performed using techniques such as FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements. ijfans.org The formation of these metal complexes can enhance the biological activity of the parent Schiff base ligand. ijfans.orgmdpi.com

Preparation of Advanced Synthetic Intermediates for Complex Molecule Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex and often biologically active molecules, particularly kinase inhibitors. mdpi.comed.ac.uk Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases like cancer, making them important drug targets. soci.org

A key strategy involves converting the dihydroxy functionality into dichloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This creates a highly reactive 2,4,6-trichloropyridine (B96486) or related dichlorinated intermediate. google.com The chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic substitution, allowing for the sequential and regioselective introduction of various amine-containing fragments. This step-wise functionalization is crucial in building the complex structures required for potent and selective kinase inhibition. For example, the synthesis of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one derivatives, which are potent kinase inhibitors, involves the displacement of chloride with various anilines. mdpi.com The pyridine core acts as a central scaffold onto which different functional groups can be appended to interact with specific residues within the kinase active site. soci.org

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. For 2-Chloro-4,6-dihydroxypyridine, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its various functional groups. The analysis of related pyridine (B92270) derivatives suggests that the spectrum would be complex, with distinct regions corresponding to stretching and bending vibrations. Key expected regions would include those for O-H, N-H, C=O, C=C, and C-Cl bonds, reflecting the potential for tautomeric forms (pyridone vs. dihydroxypyridine).

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, the FT-Raman spectrum would be valuable for identifying vibrations of the pyridine ring and the C-Cl bond. The combination of both FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule.

The precise assignment of vibrational modes for this compound would require experimental data, often supported by computational modeling such as Density Functional Theory (DFT) calculations. Based on studies of similar molecules, the following assignments can be anticipated.

Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretching | 3200-3600 | Broad bands indicative of hydroxyl groups, potentially involved in hydrogen bonding. |

| N-H Stretching | 3300-3500 | Present if the molecule exists in a pyridone tautomeric form. |

| C-H Stretching (aromatic) | 3000-3100 | Associated with the protons attached to the pyridine ring. |

| C=O Stretching | 1650-1700 | A strong band would be a key indicator of the pyridone tautomer. |

| C=C and C=N Stretching | 1400-1650 | Multiple bands corresponding to the pyridine ring vibrations. |

| O-H Bending | 1200-1400 | In-plane bending of the hydroxyl groups. |

| C-H Bending | 1000-1300 | In-plane and out-of-plane bending modes of the ring protons. |

| C-O Stretching | 1000-1250 | Stretching vibrations of the carbon-oxygen single bonds. |

| C-Cl Stretching | 600-800 | Characteristic vibration of the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental methods for characterizing organic compounds like this compound.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum would show signals for the protons on the pyridine ring and any hydroxyl or amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the hydroxyl groups. The protons on the pyridine ring would likely appear in the aromatic region, with their exact positions dictated by the substitution pattern. The presence of exchangeable protons (from OH or NH groups) could be confirmed by D₂O exchange experiments.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ring Protons | 6.0 - 8.0 | Dependent on coupling with adjacent protons (e.g., doublet, singlet). |

| Hydroxyl Protons (O-H) | 5.0 - 12.0 | Typically a broad singlet, position is concentration and solvent dependent. |

| Amine Proton (N-H) | 7.0 - 10.0 | If present in a tautomeric form, would likely be a broad singlet. |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would display distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts would be influenced by the attached substituents. The carbon atom bonded to the chlorine (C2) and those bonded to the hydroxyl groups (C4 and C6) would be significantly deshielded and appear at lower fields. The carbon atom at position 2 would likely show a reduced intensity due to the long relaxation time of quaternary carbons and the effect of the chlorine atom.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Description |

| C2 (C-Cl) | 145 - 160 | Deshielded due to the direct attachment of the electronegative chlorine atom. |

| C4, C6 (C-OH) | 150 - 170 | Significantly deshielded by the hydroxyl groups. If in a pyridone form, these would be C=O carbons with shifts > 160 ppm. |

| C3, C5 | 90 - 120 | Shielded relative to the substituted carbons. |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for unambiguously assembling the molecular structure of this compound. Techniques such as COSY, HMQC, and HMBC reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) would be utilized to identify proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the protons on the pyridine ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) , or its more modern counterpart HSQC (Heteronuclear Single Quantum Coherence), establishes direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively assign the carbon signals corresponding to the protonated positions on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon atoms bearing the chloro and hydroxyl groups. Expected HMBC correlations would be observed between the ring protons and the carbons atoms at positions 2, 4, and 6, thereby confirming the substitution pattern.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | Correlated Carbons (¹³C) in HMBC | Correlated Protons (¹H) in COSY |

| H-3 | C-2, C-4, C-5 | H-5 |

| H-5 | C-3, C-4, C-6 | H-3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals.

Analysis of Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of substituted pyridine rings. These absorptions are primarily due to π → π* and n → π* electronic transitions. The π → π* transitions, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity. The n → π* transitions, which involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals, are generally of lower intensity. The presence of the chloro and hydroxyl substituents on the pyridine ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Based on studies of similarly substituted pyridines, the following absorption maxima could be anticipated:

| Electronic Transition | Expected λmax (nm) |

| π → π | ~280-320 |

| n → π | ~250-270 |

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly affect the UV-Vis spectrum of a compound. For this compound, changing the solvent is expected to cause shifts in the absorption maxima, a phenomenon known as solvatochromism.

In the case of π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths). This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic shift (a shift to shorter wavelengths). This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy gap for the transition.

| Solvent Polarity | Effect on π → π* λmax | Effect on n → π* λmax |

| Increasing | Bathochromic Shift (Red Shift) | Hypsochromic Shift (Blue Shift) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₅H₄ClNO₂), the expected exact mass would be calculated and compared to the experimentally determined mass. The high accuracy of HRMS would allow for the unambiguous confirmation of the molecular formula.

| Molecular Formula | Calculated Exact Mass |

| C₅H₄ClNO₂ | 144.9931 |

Fragmentation Patterns and Structural Information from ESI-MS

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Subsequent fragmentation of this ion in the mass spectrometer (MS/MS) provides valuable structural information.

For this compound, the fragmentation pattern would likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for related chloropyridones include the loss of HCl, CO, and HCN. jcsp.org.pk The presence of the two hydroxyl groups might also lead to the loss of water (H₂O). Analysis of the masses of the fragment ions allows for the reconstruction of the molecule's structure.

A plausible fragmentation pathway for [M+H]⁺ of this compound is outlined below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 146.0009 | 118.0059 | CO |

| 146.0009 | 110.0243 | HCl |

| 118.0059 | 90.0109 | CO |

| 110.0243 | 82.0293 | CO |

X-ray Crystallography and Solid-State Analysis

Following extensive searches of scientific databases and literature, specific single-crystal X-ray diffraction data for this compound (CAS No: 89284-22-0), also known as 6-Chloro-4-hydroxypyridin-2(1H)-one, is not publicly available. No published studies were found that detail the definitive structural determination, unit cell parameters, lattice structure, or specific intermolecular interactions of this compound in the solid state.

Single Crystal X-ray Diffraction for Definitive Structural Determination

A definitive determination of the molecular structure of this compound in the solid state would require single-crystal X-ray diffraction (SCXRD). This powerful analytical technique provides precise atomic coordinates, bond lengths, and bond angles, which would unambiguously confirm the compound's tautomeric form in the crystalline state. However, no such study for this compound has been reported in the searched scientific literature.

Analysis of Crystal Packing, Unit Cell Parameters, and Lattice Structures

Without an experimental crystallographic study, the details of the crystal packing, unit cell parameters (such as the lengths of the cell edges a, b, c and the angles α, β, γ), and the specific lattice structure (including crystal system and space group) for this compound remain undetermined. This information is fundamental to understanding the three-dimensional arrangement of molecules within the crystal.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The characterization of non-covalent interactions, which govern the crystal's architecture and influence its physical properties, is contingent on obtaining a crystal structure. While it can be hypothesized that this compound would exhibit intermolecular interactions such as hydrogen bonding (via its hydroxyl and amide-like groups), potential halogen bonding (involving the chlorine atom), and possible π-π stacking of the pyridine rings, a detailed analysis and confirmation of these interactions are not possible without experimental data from X-ray crystallography. Studies on related pyridine derivatives often reveal complex networks of such interactions, but specific details for the title compound are not available.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Tautomerism Studies

Theoretical studies on 2-Chloro-4,6-dihydroxypyridine and its parent compounds focus significantly on the phenomenon of tautomerism, which describes the equilibrium between structural isomers that are readily interconvertible. The presence of hydroxyl and chloro substituents on the pyridine (B92270) ring allows for the existence of several tautomeric forms, primarily the dihydroxy-pyridine, the hydroxy-pyridone, and the glutaconimide forms. The stability and predominance of these tautomers are heavily influenced by the solvent environment.

Spectroscopic and computational studies on the closely related 2,6-dihydroxypyridine (B1200036) provide a foundational understanding of these equilibria. publish.csiro.au This parent compound can exist in multiple tautomeric forms, and the equilibrium between them shifts based on the polarity and hydrogen-bonding capability of the solvent. For instance, in aqueous and other hydroxylic solvents, the 6-hydroxypyrid-2-one form is generally the predominant tautomer. publish.csiro.au In contrast, in less polar solvents like dioxan, the pyridinediol form becomes more significant. publish.csiro.au

Ultraviolet, infrared, and proton magnetic resonance spectra are instrumental in identifying the dominant tautomeric forms in various conditions. publish.csiro.au For 2,6-dihydroxypyridine, studies have shown that the diol content is undetectably small in water, dimethyl sulphoxide, and ethanol (B145695). publish.csiro.au However, in a mixture of 1:3 ethanol-dioxan, the diol is the more abundant tautomer, with the equilibrium constant [diol]/[hydroxypyridone] being approximately 6.5 in pure dioxan. publish.csiro.au The introduction of a chloro-substituent at the 4-position in this compound is expected to influence the electronic properties of the ring and thereby the relative stabilities of the tautomers, a subject for specific computational analysis.

Table 1: Tautomeric Equilibrium of 2,6-dihydroxypyridine in Various Solvents

| Solvent | Predominant Tautomer | Supporting Evidence/Ratio |

|---|---|---|

| Water | Hydroxypyridone Form | Predominates based on UV spectrum comparison. publish.csiro.au |

| Dimethyl Sulphoxide (DMSO) | Hydroxypyridone Form | Diol content is undetectably small. publish.csiro.au |

| Ethanol | Hydroxypyridone Form | Diol content is undetectably small. publish.csiro.au |

| Dioxan | Glutaconimide and Pyridinediol Forms | The glutaconimide form is a main tautomer, and the [diol]/[hydroxypyridone] ratio is ~6.5. publish.csiro.au |

| 5% Ethanol - 95% Cyclohexane | Hydroxypyridone Form | The hydroxypyridone form is the main tautomer. publish.csiro.au |

Reaction Mechanism Predictions and Transition State Analysis

The prediction of reaction mechanisms and the analysis of transition states for molecules like this compound are key areas of computational chemistry. While specific published transition state analyses for this compound are not prominent, the methodology for such predictions is well-established. Modern computational approaches, including machine learning and neural networks, are increasingly used to forecast the outcomes of chemical reactions given a set of reactants and reagents. nih.gov

These predictive models operate by converting molecular structures into numerical representations, or "fingerprints," which are then used as input for an algorithm trained on vast datasets of known chemical reactions. nih.govarxiv.org The algorithm learns the underlying rules of chemical reactivity and can predict the most probable reaction type and, subsequently, the product structures by applying corresponding chemical transformations (often encoded as SMARTS strings). nih.gov

For a molecule such as this compound, these predictive tools can be invaluable. The compound possesses multiple reactive sites, exhibiting properties of both an aromatic ring and an amide, and can act as an ambident nucleophile. researchgate.net For example, in reactions with electrophiles, it could potentially react at either a nitrogen or an oxygen atom. researchgate.net Computational modeling can help predict which pathway is favored under specific conditions by calculating the energies of the transition states for each potential reaction channel. The pathway with the lower activation energy would be predicted as the major reaction route. Such analyses are crucial for understanding reactivity, optimizing synthetic pathways, and even discovering novel reactions. nih.gov

Applications in Chemical Synthesis and Materials Science

Precursors for Agrochemicals

The structural framework of 2-Chloro-4,6-dihydroxypyridine is integral to the synthesis of several active ingredients used in agriculture. It functions as a key starting material or intermediate for producing herbicides and plant growth regulators.

Sulfonylurea herbicides are a major class of agrochemicals known for their high efficacy at low application rates. nih.gov They function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of certain amino acids in plants. nih.govnih.gov The general structure of a sulfonylurea herbicide consists of a sulfonylurea bridge connecting an aryl or alkyl group to a heterocyclic moiety, typically a pyrimidine (B1678525) or a triazine ring. nih.govnih.gov

While direct, single-step syntheses from this compound are not commonly detailed, the compound is a logical precursor for the synthesis of the critical heterocyclic amine intermediates. For instance, a common intermediate in the production of herbicides like nicosulfuron (B1678754) is 2-amino-4,6-dimethoxypyrimidine. google.com A plausible synthetic pathway would involve the methylation of the hydroxyl groups of this compound to yield 2-chloro-4,6-dimethoxypyridine, followed by a nucleophilic substitution of the chlorine atom with an amino group. This resulting aminopyrimidine is then reacted with a suitable sulfonyl isocyanate or carbamate (B1207046) to form the final sulfonylurea herbicide. google.comgoogle.com

Table 1: Key Intermediates in Sulfonylurea Herbicide Synthesis

| Intermediate | Potential Precursor | Final Herbicide Class |

|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine | This compound | Sulfonylureas (e.g., Nicosulfuron) |

This table illustrates common intermediates used in the synthesis of sulfonylurea herbicides and their relationship to potential precursors.

This compound is a precursor to intermediates used in the synthesis of plant growth regulators (PGRs), such as Forchlorfenuron. google.com Forchlorfenuron, also known by the trade name CPPU, is a synthetic cytokinin that promotes cell division and improves fruit size and quality in various crops like grapes and kiwifruit. epa.govnih.gov

The chemical name for Forchlorfenuron is N-(2-chloro-4-pyridinyl)-N′-phenylurea. epa.govwikipedia.org Its synthesis involves the reaction of 2-chloro-4-aminopyridine with phenyl isocyanate. google.com The key intermediate, 2-chloro-4-aminopyridine, can be synthesized from precursors such as this compound through a series of chemical modifications, including dehydroxylation and amination steps. The environmental breakdown of Forchlorfenuron can also yield 4-amino-2-chloropyridine, highlighting the stability of this core structure. wikipedia.org

Table 2: Synthesis Pathway for Forchlorfenuron

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | Aniline | Phenyl Chloroformate | Anilino Phenyl Formate |

This interactive table outlines a documented synthesis route for Forchlorfenuron, where 2-chloro-4-aminopyridine is a crucial reactant. google.com

Pyridine (B92270) derivatives are foundational components in a wide array of pesticidal formulations, including herbicides, insecticides, and fungicides. nih.gov The 2-chloropyridine (B119429) scaffold, in particular, is a key structural motif present in numerous active ingredients. nih.govsemanticscholar.org For instance, herbicidal compositions have been developed that contain 4-amino-3-chloro-6-(substituted)pyridine derivatives. google.com

Therefore, while this compound itself may not be the final active ingredient, its structural core is representative of the building blocks used to create more complex molecules that are then formulated into commercial pesticidal products. These formulations are designed to deliver the active ingredient effectively and may include carriers, solvents, and adjuvants. epa.gov

Building Blocks for Fine Chemicals

The reactivity of the chloro and hydroxyl groups on the pyridine ring makes this compound a valuable starting material for the synthesis of more elaborate molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. nih.gov Pyridine derivatives are among the most important classes of heterocyclic building blocks due to their presence in a vast number of biologically active compounds and functional materials. nih.gov

This compound serves as a versatile precursor for creating a variety of substituted pyridines. The chlorine atom can be replaced through nucleophilic substitution reactions, while the hydroxyl groups can be alkylated, acylated, or involved in condensation reactions. This allows for the systematic construction of complex molecular architectures, leading to the development of novel compounds for pharmaceuticals and other applications. nih.govamazonaws.com

Ligands in Coordination Chemistry and Metal Complexes

The structure of this compound makes it an interesting candidate for use as a ligand in coordination chemistry. Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. wikipedia.org The field explores the synthesis, structure, and properties of these metal complexes, which have applications in catalysis, materials science, and medicine.

The pyridine nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center. Furthermore, the two hydroxyl groups can be deprotonated to form pyridonate anions, providing additional oxygen donor sites for chelation. This potential for multiple binding modes (N-donor and O-donors) allows the molecule to act as a bidentate or even a bridging ligand, facilitating the assembly of mononuclear or polynuclear metal complexes. researchgate.netamanote.com Research on closely related hydroxypyridine and dihydroxypyridine derivatives has demonstrated their ability to form stable complexes with a variety of transition metals, including ruthenium and copper. researchgate.nettheopenscholar.comrsc.org For example, halogen-substituted 2-hydroxypyridones have been used to prepare copper(II) compounds, and 4-hydroxy-pyridine-2,6-dicarboxylic acid has been used to synthesize ruthenium(II) and ruthenium(III) complexes with potential anticancer activity. theopenscholar.comrsc.org

Table 3: Potential Coordination Sites of this compound

| Functional Group | Atom | Donor Type | Role in Coordination |

|---|---|---|---|

| Pyridine Ring | Nitrogen | N-donor | Forms coordinate bond with metal center |

| Hydroxyl Group (at C4) | Oxygen | O-donor (anionic) | Can deprotonate to form a metal-oxygen bond |

This table summarizes the potential binding sites on the this compound molecule for coordinating with metal ions.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The selection of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting MOF.